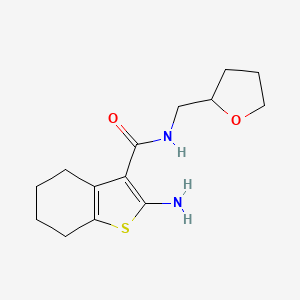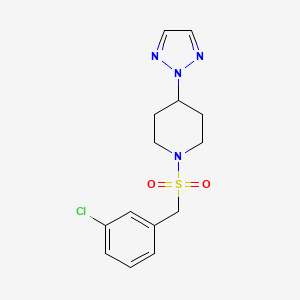
1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a piperidine-based sulfonyl derivative that contains a triazole ring, which makes it an interesting molecule for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One significant area of application involves the synthesis of derivatives of piperidine compounds for antimicrobial purposes. For instance, compounds with a similar structural backbone have been synthesized and evaluated for their antimicrobial activity against pathogens affecting tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, along with fungal pathogens Alternaria solani and Fusarium solani. The study demonstrates the potential of such compounds in agricultural applications to protect crops from bacterial and fungal diseases (Vinaya et al., 2009).
Antifungal and Antidiabetic Potential
Further research indicates the utility of derivatives in medical applications, particularly in antifungal and antidiabetic treatments. Compounds containing the piperidine and triazole moieties have shown moderate to good antifungal activity, suggesting their potential in developing new antifungal agents (Darandale et al., 2013). Another study focused on S-substituted derivatives of 1,2,4-triazol-3-thiol, showcasing potent inhibitors of the α-glucosidase enzyme, which are more effective than acarbose, a standard treatment for type II diabetes. This highlights the compound's relevance in creating new therapeutic agents for diabetes management (ur-Rehman et al., 2018).
Enzyme Inhibition for Cancer Therapy
Another research domain involves the inhibition of carbonic anhydrase isozymes, which are crucial for various physiological functions. Derivatives of the compound have been studied for their inhibitory effects on human carbonic anhydrase isozymes, particularly those associated with tumor growth and metastasis, such as hCA IX and XII. The findings suggest potential applications in developing anticancer therapies by targeting tumor-associated enzymes (Alafeefy et al., 2015).
Structural and Synthetic Chemistry
In structural chemistry, derivatives of the compound have been synthesized and their crystal structures analyzed to understand better the molecular geometry and intramolecular interactions. Such studies are foundational for designing molecules with desired physical, chemical, and biological properties, contributing to the development of new materials and drugs (Girish et al., 2008).
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-4-(triazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c15-13-3-1-2-12(10-13)11-22(20,21)18-8-4-14(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,14H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMWZWXGZQKAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2840438.png)
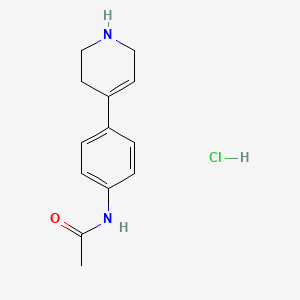
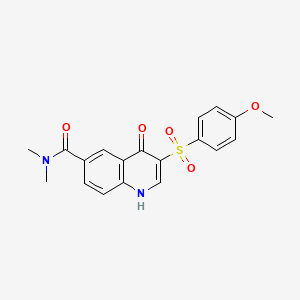
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2840442.png)
![4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2840446.png)

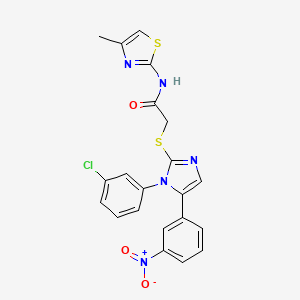


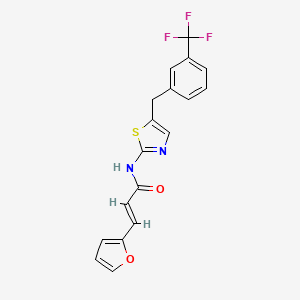

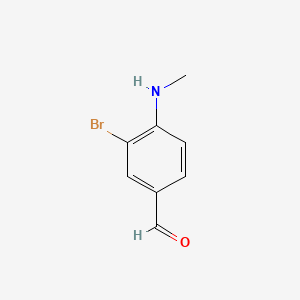
![1-[(4-bromobenzyl)oxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2840456.png)
